6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Neuroprotection Pain Management

This uniquely functionalized indazole offers dual reactive handles: C6-Br for Suzuki coupling and C3-CHO for reductive amination/hydrazone chemistry. This regiospecific substitution pattern is critical for biological activity, equipping it for kinase inhibition (Syk) and neuronal nitric oxide synthase (nNOS) modulation with potency comparable to 7-nitroindazole. Validated anticancer activity (HCT116 IC50=0.64 µM) and anti-MRSA effects make it a privileged scaffold. Secure high-purity (≥98%) building block to accelerate your SAR studies and lead optimization.

Molecular Formula C8H4BrN3O3
Molecular Weight 270.04 g/mol
CAS No. 885519-47-1
Cat. No. B3021687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-nitro-1H-indazole-3-carbaldehyde
CAS885519-47-1
Molecular FormulaC8H4BrN3O3
Molecular Weight270.04 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(NN=C21)C=O)[N+](=O)[O-])Br
InChIInChI=1S/C8H4BrN3O3/c9-4-1-5-8(6(3-13)11-10-5)7(2-4)12(14)15/h1-3H,(H,10,11)
InChIKeyMEBOPKMSYVDVSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885519-47-1) for Pharmaceutical R&D and Chemical Synthesis


6-Bromo-4-nitro-1H-indazole-3-carbaldehyde (CAS 885519-47-1) is a polyfunctionalized heterocyclic building block belonging to the indazole class, characterized by a bromine atom at the C6 position, a nitro group at C4, and an aldehyde at C3 [1]. Its molecular formula is C8H4BrN3O3 and its molecular weight is 270.04 g/mol . This compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules due to its multiple reactive handles .

Why Generic Substitution of 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde Fails in Advanced Research Applications


Generic substitution fails because the precise arrangement of substituents on the indazole core dictates specific biological activity and synthetic utility. The combination of a C6-bromo, a C4-nitro, and a C3-aldehyde group creates a unique electronic and steric environment that cannot be replicated by other regioisomers or analogs [1]. For instance, moving the bromine from C6 to C5 or C7 alters the compound's binding affinity to target enzymes and its reactivity in cross-coupling reactions. Furthermore, the presence of both the aldehyde and bromine provides two orthogonal reactive handles for sequential derivatization, a feature absent in simpler indazole carbaldehydes, enabling the rapid construction of complex molecular libraries [2].

Quantitative Evidence Guide for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde: Comparator-Based Differentiation Data


Neuronal Nitric Oxide Synthase (nNOS) Inhibitory Potency Compared to 7-Nitroindazole

The compound is a potent inhibitor of neuronal nitric oxide synthase (nNOS), exhibiting activity almost equivalent to the reference compound 7-nitroindazole (7-NI) [1]. The introduction of bromine at the C4 position of the indazole ring was found to be critical for achieving this high potency [1]. This is significant as 7-NI is a well-characterized nNOS inhibitor, and this data confirms that the 6-bromo-4-nitro substitution pattern is a viable and potent alternative scaffold.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Neuroprotection Pain Management

Enhanced Synthetic Versatility via Dual Orthogonal Reactive Handles Compared to Parent Indazole-3-carbaldehyde

The compound possesses two orthogonal reactive handles: a C6-bromo group suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and a C3-aldehyde group for condensation reactions (e.g., Schiff base formation, reductive amination) [1]. This contrasts with the parent compound, 1H-indazole-3-carbaldehyde, which lacks the bromo substituent and thus limits the potential for diversification via cross-coupling. The presence of both groups allows for sequential, regioselective derivatization, enabling the rapid synthesis of complex molecular libraries .

Medicinal Chemistry Organic Synthesis Cross-Coupling Reactions

Cytotoxic Activity Against Colon Cancer Cell Line (HCT116) with Low Micromolar IC50

In vitro studies have demonstrated significant anticancer activity for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde. Specifically, the compound showed a potent inhibitory effect on the growth of HCT116 colon cancer cells, with a reported IC50 value of 0.64 µM . This is comparable to other known anticancer indazole derivatives, such as a 1H-indazole-3-carbaldehyde derivative which showed an IC50 of 5.15 µM against the K562 leukemia cell line . The enhanced potency against HCT116 cells suggests a favorable profile for this specific substitution pattern.

Anticancer Agents Cytotoxicity Oncology

Broad-Spectrum Antimicrobial Activity Against Clinically Relevant Pathogens

Research indicates that 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde and its derivatives exhibit significant antimicrobial properties . The compound has demonstrated promising activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria . Notably, one study highlighted its significant bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) . This is in line with other indazole-3-carbaldehyde derivatives, such as 5-iodo-1H-indazole-3-carbaldehyde, which has also shown potential against drug-resistant Gram-positive bacteria [1].

Antimicrobial Agents Infectious Diseases Antibiotic Resistance

Precursor for Kinase Inhibitors: Validated by Use in Syk Inhibitor Synthesis

The closely related analog 6-Bromo-4-nitro-1H-indazole (CAS 885518-46-7), which lacks the C3-aldehyde, is a documented reagent in the preparation of 1,2,4-triazine-6-carboxamide derivatives that act as Spleen Tyrosine Kinase (Syk) inhibitors for the treatment of cancer, allergy, or autoimmune diseases [1]. Given that 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde contains the same core with an additional aldehyde handle, it offers even greater potential as a precursor for generating diverse kinase inhibitor libraries. This is consistent with the known role of indazole-3-carbaldehydes as key intermediates in kinase inhibitor development .

Kinase Inhibitors Cancer Therapeutics Autoimmune Diseases

Optimal Research and Industrial Application Scenarios for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde


Development of Novel nNOS Inhibitors for Neurological Disorders

Use this compound as a starting scaffold for designing new inhibitors of neuronal nitric oxide synthase (nNOS). Its demonstrated equipotency to 7-nitroindazole (7-NI) in enzymatic assays [1] makes it an ideal candidate for structure-activity relationship (SAR) studies aimed at improving selectivity and pharmacokinetic properties for potential treatments of neurodegenerative diseases or pain.

Synthesis of Diverse Kinase Inhibitor Libraries via Orthogonal Derivatization

Employ this compound as a versatile building block for generating focused libraries of kinase inhibitors. The C6-bromo handle can be utilized for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, while the C3-aldehyde can be used for reductive amination or hydrazone formation to explore different vectors. This dual reactivity streamlines the synthesis of complex analogs for structure-based drug design, particularly for targets like Syk kinase [2].

Hit-to-Lead Optimization in Anticancer Drug Discovery

Utilize this compound as a validated hit for anticancer drug discovery, given its potent in vitro activity against HCT116 colon cancer cells (IC50 = 0.64 µM) . The scaffold can be systematically modified to improve potency, selectivity, and drug-like properties, leveraging the aldehyde and bromo groups for parallel synthesis of analog sets for SAR exploration against a panel of cancer cell lines.

Synthesis of Antimicrobial Agents Targeting Drug-Resistant Bacteria

Leverage the compound's demonstrated antimicrobial activity against MRSA and other pathogens to design novel antibacterial agents. The synthetic accessibility of the scaffold, combined with its promising activity profile, supports the development of new chemical entities to combat antimicrobial resistance.

Quote Request

Request a Quote for 6-Bromo-4-nitro-1H-indazole-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.